molecular formula C6H11N B2889611 (Cyclopentenylmethyl)amine CAS No. 58714-98-0

(Cyclopentenylmethyl)amine

Cat. No.: B2889611
CAS No.: 58714-98-0
M. Wt: 97.161
InChI Key: KETWSVNAKWAOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Cyclopentenylmethyl)amine is an organic compound that features a cyclopentene ring attached to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

(Cyclopentenylmethyl)amine can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes, where cyclopentenone is reacted with methylamine in the presence of a suitable catalyst and reducing agent. This method is favored due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions

(Cyclopentenylmethyl)amine undergoes various types of chemical reactions:

    Oxidation: It can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form cyclopentylmethylamine.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Cyclopentylmethylamine.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(Cyclopentenylmethyl)amine has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential use in developing pharmaceuticals, particularly as a building block for drug molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Cyclopentenylmethyl)amine involves its interaction with various molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar in structure but lacks the methyl group attached to the nitrogen atom.

    Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentene ring.

    Cyclopropylamine: Features a cyclopropane ring instead of a cyclopentene ring.

Uniqueness

(Cyclopentenylmethyl)amine is unique due to its cyclopentene ring, which imparts different chemical properties compared to its saturated counterparts like cyclopentylamine. This unsaturation allows for additional reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

cyclopenten-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h3H,1-2,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETWSVNAKWAOJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58714-98-0
Record name (cyclopent-1-en-1-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.